N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is an organic compound known for its intriguing structural attributes and potential applications. The compound's structure features a fluoro-substituted benzotriazine core linked to a benzamide group through an ethyl chain, with a pyrazolyl moiety attached. This unique structure has made it a subject of interest in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide generally follows these steps:
Synthesis of the benzotriazinone core: : Starting with a fluoro-substituted benzotriazine precursor, a series of condensation reactions are carried out under controlled conditions.
Formation of the ethyl linker: : An ethylation reaction introduces the ethyl chain, typically under basic conditions.
Introduction of the pyrazolyl group: : Through a cyclization reaction, the pyrazolyl moiety is incorporated.
Attachment of the benzamide group: : Finally, amidation occurs, often using coupling reagents like EDCI or DCC, to yield the final compound.
Industrial Production Methods
While laboratory synthesis is well-documented, industrial-scale production might differ slightly to optimize yield and reduce costs. Key steps involve:
Scalable condensation and cyclization reactions.
Using robust and cost-effective reagents.
Employing automated systems for reaction control and purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazolyl moiety.
Reduction: : Reduction reactions can modify the benzotriazinone core or the benzamide group.
Substitution: : Halogen substitution reactions might take place at the fluoro position under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: : Nucleophiles such as sodium hydroxide or ammonia.
Major Products
From Oxidation: : Oxidized derivatives, often increasing polarity.
From Reduction: : Reduced forms, potentially modifying biological activity.
From Substitution: : Substituted products, possibly enhancing or altering function.
Scientific Research Applications
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is employed in diverse research areas:
Chemistry: : Investigated for its reactive intermediates and stability.
Biology: : Potential use as a probe in biochemical assays due to its unique fluorescence properties.
Medicine: : Explored for its pharmacological activities, possibly including anti-inflammatory or anticancer properties.
Industry: : Studied as a potential material for organic electronics due to its electron-rich structure.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can involve multiple pathways:
Molecular Targets: : It may target specific enzymes or receptors due to its structural specificity.
Pathways: : Potentially modulates signaling pathways, particularly those involving oxidative stress or apoptosis.
Comparison with Similar Compounds
Comparing N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide with similar compounds:
N-(2-benzyl)-3-(1H-pyrazol-1-yl)benzamide: : Lacks the fluoro-substitution and triazine ring, altering its reactivity and application.
6-fluoro-4-oxobenzo[d][1,2,3]triazine derivatives: : Similar core but different functional groups, leading to varied biological activities.
Pyrazolylbenzamide compounds: : Missing the triazine core, affecting their structural and electronic properties.
This comparison highlights the unique structural features and resultant effects of this compound.
There you go
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c20-14-5-6-17-16(12-14)19(28)26(24-23-17)10-8-21-18(27)13-3-1-4-15(11-13)25-9-2-7-22-25/h1-7,9,11-12H,8,10H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWCKDQBVLQFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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